Tribenzyl phosphite
Overview
Description
Tribenzyl phosphite is a chemical compound that is synthesized using phosphorus trichloride and benzyl alcohol as starting materials, with N,N-dimethyl aniline as an acid-binding agent and petroleum ether as a solvent . This compound is part of a broader class of organophosphorus compounds that have wide applications in various chemical reactions and industrial processes.
Synthesis Analysis
The synthesis of tribenzyl phosphite involves a reaction between phosphorus trichloride and benzyl alcohol. The process is optimized by using petroleum ether as a solvent, with the reaction temperature and time being critical factors for achieving a high yield. The optimal conditions reported for the synthesis include a solvent temperature of 60-90°C, a reaction temperature of 40-50°C, and a reaction time of 1 hour, resulting in a yield of up to 80.5% .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of tribenzyl phosphite, they do provide insights into the structures of related compounds. For example, tribenzyltin derivatives exhibit five-coordinate -O-P-O-bridged polymer structures , and tribenzylphosphane forms infinite columns of molecules through π-interactions . These structural motifs may offer insights into the potential geometry and intermolecular interactions of tribenzyl phosphite.
Chemical Reactions Analysis
The papers provided do not detail the chemical reactions specifically involving tribenzyl phosphite. However, related compounds such as tribenzenesulphenamide are known to react with triphenylphosphine and other P(III) species to give Wittig-type reagents, which can further react with electrophilic carbonyl groups to form phenylthioimino-derivatives . This suggests that tribenzyl phosphite may also participate in similar types of chemical reactions due to the presence of the phosphorus atom and its potential reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of tribenzyl phosphite are not explicitly discussed in the provided papers. However, the synthesis paper implies that the compound is stable under the optimized reaction conditions and can be isolated with a significant yield. The properties of related organotin compounds, such as tribenzyltin 4-picolinate and tribenzyltin 3-picolinate, which crystallize in monoclinic space groups and exhibit trigonal bipyramidal structures around the tin atom , may provide a comparative basis for understanding the physical state and stability of tribenzyl phosphite.
Scientific Research Applications
Summary of the Application
Phosphite-based plant biostimulants have been shown to improve nutrient use efficiency and tolerance of abiotic stress in plants . They are used to enhance root growth, nutrient use efficiency, and tolerance of abiotic stress .
Methods of Application or Experimental Procedures
Phosphite is applied to plants as a foliar spray . The application of phosphite has been shown to have a dramatic effect on the uptake and efficient use of nitrogen, saving up to 40kg/ha from leaching or volatilisation .
Results or Outcomes
In trials on wheat and oilseed, nitrogen use efficiency improved about 5.5%, yields were higher, and farm income increased 186 euros/hectare and 56 euros/ha respectively . Increased root mass also improved water use efficiency and tolerance of drought stress .
2. Application in Wheat Growth
Summary of the Application
Phosphite treatment can improve root biomass and nutrition use efficiency in wheat .
Methods of Application or Experimental Procedures
Phosphite is applied to wheat as a foliar spray . Non-invasive 3D imaging of root system architecture directly in soil using X-ray Computed Tomography revealed that phosphite treatment improves root architectural traits and increased root biomass .
Results or Outcomes
Biochemical and physiological assays identified that phosphite treatment significantly increases Nitrate Reductase (NR) activity, leaf photosynthesis and stomatal conductance, suggesting improved Nitrogen and Carbon assimilation, respectively . These differences were more pronounced under heat or drought treatment (photosynthesis and photosystem II stability) and nutrient deficiency (root traits and NR) .
3. Intermediate in Organic Synthesis
Summary of the Application
Tribenzyl phosphite is an important organic synthesis intermediate . It can be used in the synthesis of various organic compounds .
Methods of Application or Experimental Procedures
The synthesis of Tribenzyl phosphite involves the reaction of phosphorus trichloride with benzyl alcohol . The reaction is mild, and the yield can reach 90% -95% .
Results or Outcomes
4. Preparation of Flame-Retardant Plasticizer
Summary of the Application
Tribenzyl phosphite can be used as an intermediate to prepare a flame-retardant plasticizer .
Methods of Application or Experimental Procedures
The phosphite ester can automatically oxidize with oxygen in the air to generate organic hydroperoxide . The organic hydroperoxide can play a role in keeping the stability of plastics .
Results or Outcomes
The resulting flame-retardant plasticizer can enhance the fire resistance of various plastic materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tribenzyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFOMYPMTJLQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934408 | |
Record name | Tribenzyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenzyl phosphite | |
CAS RN |
15205-57-9 | |
Record name | Tris(phenylmethyl) phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15205-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribenzylphosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribenzyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribenzyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.